
(R)-3-Isopropoxypyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Isopropoxypyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure, substituted with an isopropoxy group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isopropoxypyrrolidine hydrochloride typically involves the reaction of ®-3-hydroxypyrrolidine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the hydroxyl group with an isopropoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ®-3-Isopropoxypyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity ®-3-Isopropoxypyrrolidine hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Isopropoxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
®-3-Isopropoxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-Isopropoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The isopropoxy group and the pyrrolidine ring play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
(S)-3-Isopropoxypyrrolidine hydrochloride: The enantiomer of ®-3-Isopropoxypyrrolidine hydrochloride with similar chemical properties but different biological activity.
3-Hydroxypyrrolidine hydrochloride: A precursor in the synthesis of ®-3-Isopropoxypyrrolidine hydrochloride.
3-Isopropylpyrrolidine hydrochloride: A structurally similar compound with an isopropyl group instead of an isopropoxy group.
Uniqueness: ®-3-Isopropoxypyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the isopropoxy group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
(3R)-3-propan-2-yloxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
JOGXKGOBZMKISK-OGFXRTJISA-N |
SMILES isomérique |
CC(C)O[C@@H]1CCNC1.Cl |
SMILES canonique |
CC(C)OC1CCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


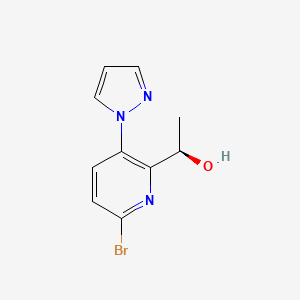
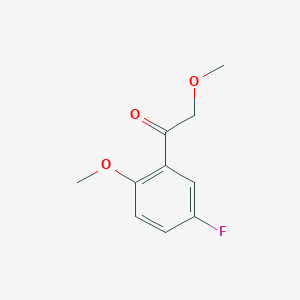

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
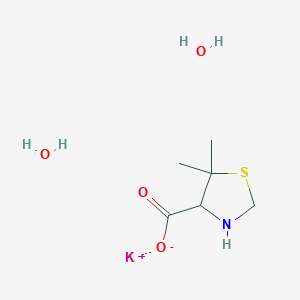
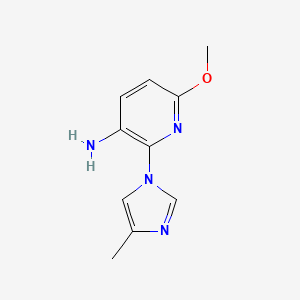
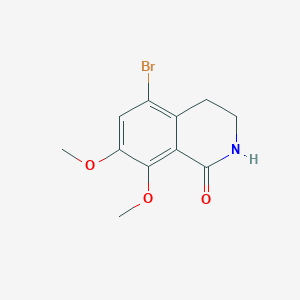

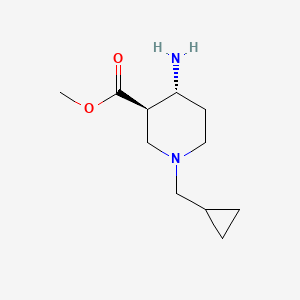
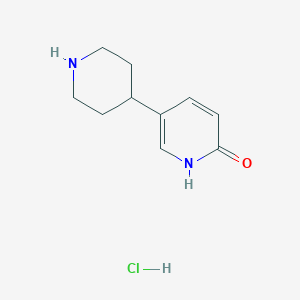
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)
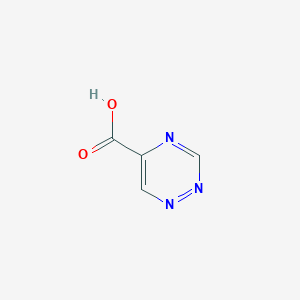
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
